2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide
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Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed C-H arylation of thiophenes can be employed to introduce various substituents at specific positions on the thiophene ring . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate can be used to produce thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity. The presence of the isopropyl and methyl groups, along with the thiophene ring, can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C13H22N2OS |
---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)12(14)13(16)15(10(3)4)7-11-5-6-17-8-11/h5-6,8-10,12H,7,14H2,1-4H3 |
InChI Key |
IPYIJVBTJTVNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CSC=C1)C(C)C)N |
Origin of Product |
United States |
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